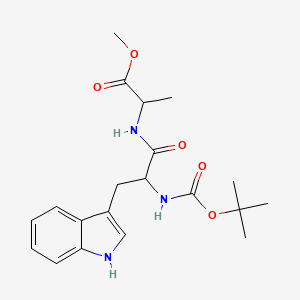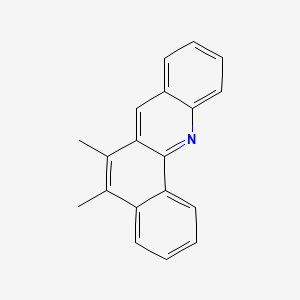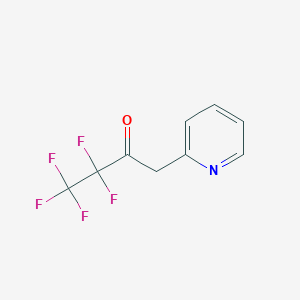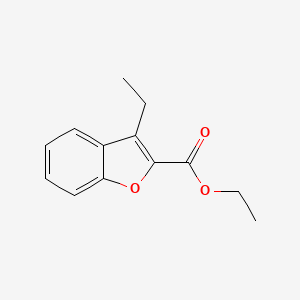![molecular formula C12H15NO6 B14013693 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid CAS No. 7399-89-5](/img/structure/B14013693.png)
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid typically involves the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the condensation process. The resulting product is then characterized using various spectroscopic techniques, including ultraviolet-visible spectroscopy, FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .
Chemical Reactions Analysis
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Condensation: As mentioned in the preparation methods, the compound itself is formed through a condensation reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential as an antibacterial agent, particularly against E.
Medicine: Its antibacterial properties make it a candidate for the development of new antibacterial drugs.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The antibacterial activity of 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid is primarily due to its ability to bind to bacterial proteins and inhibit their function . The compound’s molecular structure allows it to interact with specific bacterial enzymes, disrupting their normal activity and leading to bacterial cell death. This mechanism of action is supported by molecular docking studies that show a high binding affinity for bacterial proteins .
Comparison with Similar Compounds
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid can be compared to other similar compounds, such as:
Nicotinic Acid Derivatives: Compounds like 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid share structural similarities and exhibit comparable antibacterial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
7399-89-5 |
|---|---|
Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H8O5.C2H7NO/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15;3-1-2-4/h1-5,11H,(H,12,13)(H,14,15);4H,1-3H2 |
InChI Key |
KKSNLUODLLYPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


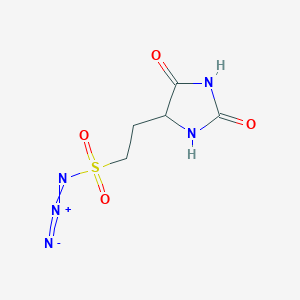
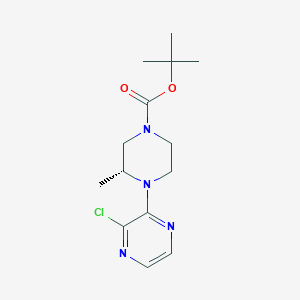
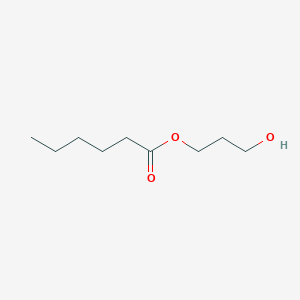
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
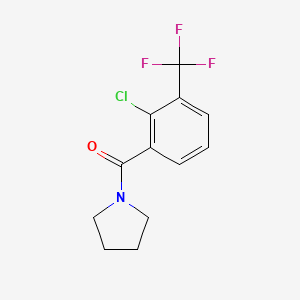
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
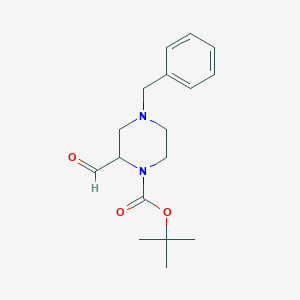
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
